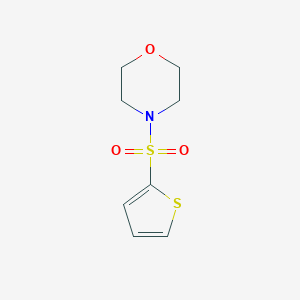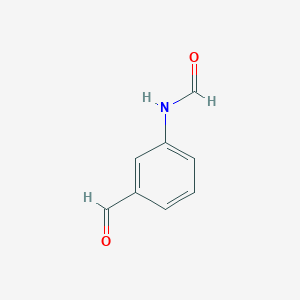
N-metilquinolin-4-amina
Descripción general
Descripción
“N-methylquinolin-4-amine” is a chemical compound with the CAS Number: 16401-66-4 . It has a molecular weight of 158.2 and its IUPAC name is N-methylquinolin-4 (1H)-imine .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The InChI code for “N-methylquinolin-4-amine” is 1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) . This indicates that the compound has a structure of a quinoline ring with a methyl group attached to the nitrogen atom.
Chemical Reactions Analysis
Quinoline and its derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Physical And Chemical Properties Analysis
“N-methylquinolin-4-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 306.7±17.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Agentes anticancerígenos
Los derivados de N-metilquinolin-4-amina se han estudiado por su potencial como agentes anticancerígenos . Por ejemplo, la 2-cloro-8-metil-N-(quinolin-5-il)quinolin-4-amina ha mostrado resultados prometedores contra una línea celular de cáncer de pulmón de células no pequeñas, A549 . Se encontró que el compuesto era activo con un valor de concentración de inhibición (IC50) de 29.4 μM .
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular con las proteínas predominantes de la vía PI3K/AKT/mTOR han revelado la menor energía de unión con la 2-cloro-8-metil-N-(quinolin-5-il)quinolin-4-amina . Esto sugiere que los derivados de this compound podrían ser útiles en el desarrollo de medicamentos dirigidos a estas proteínas.
Descubrimiento de fármacos
La quinolina, la estructura central de la this compound, es un andamiaje vital para los candidatos a fármacos en el descubrimiento de fármacos . Juega un papel importante en el campo de la química medicinal .
Agentes antimaláricos
Los compuestos basados en 4-aminoquinolina, que incluyen la this compound, son conocidos por sus actividades antimaláricas .
Agentes antimicrobianos
Los derivados de this compound también se han estudiado por sus actividades antimicrobianas .
Síntesis de compuestos biológicamente activos
La this compound se puede utilizar en la síntesis de quinolina biológicamente y farmacéuticamente activa y sus análogos . Estos compuestos tienen aplicaciones versátiles en los campos de la química orgánica industrial y sintética
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for “N-methylquinolin-4-amine” are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . There is a continuous need for the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity . This remains an interesting field of research with potential for significant advancements in the future .
Propiedades
IUPAC Name |
N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSAWDBBGWYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445968 | |
| Record name | N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16401-66-4 | |
| Record name | N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ADME property evaluation conducted in this study?
A2: The study evaluates the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the twenty highest-scoring derivatives []. This evaluation is crucial for understanding the drug-likeness of these compounds. Favorable ADME properties are essential for a drug to be effectively absorbed, distributed to the target site, metabolized without producing toxic byproducts, and eventually excreted from the body. This preliminary assessment helps prioritize compounds for further experimental validation, focusing on those with a higher likelihood of success in later stages of drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)






